3-(2-Methoxy-ethoxy)-benzene-1,2-diamine
Description
3-(2-Methoxy-ethoxy)-benzene-1,2-diamine is a substituted aromatic diamine featuring a methoxy-ethoxy group (-OCH₂CH₂OCH₃) at the 3-position of the benzene ring. This compound is structurally significant due to its bifunctional amine groups and polar ether chain, which enhance solubility in organic solvents and influence reactivity in cyclocondensation and metal coordination reactions. It serves as a precursor in synthesizing heterocyclic compounds like benzimidazoles, benzodiazepines, and triazole derivatives, which are pivotal in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(2-methoxyethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C9H14N2O2/c1-12-5-6-13-8-4-2-3-7(10)9(8)11/h2-4H,5-6,10-11H2,1H3 |
InChI Key |
ADHVQCZSFFSNCV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC(=C1N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Substituted benzene-1,2-diamines vary in substituent type, position, and electronic effects, leading to distinct chemical behaviors. Below is a comparative analysis:
Reactivity in Cyclocondensation Reactions
- This compound : The electron-donating ether group enhances nucleophilicity, facilitating reactions with carbonyl compounds (e.g., benzaldehydes) under mild conditions (DMF, NaHSO₃ catalyst, 2–3 h reflux) to form benzimidazoles in high yields (~70–90%) .
- 4-Methoxybenzene-1,2-diamine : Similar reactivity but forms benzimidazoles with substituents at the 4-position, influencing drug-binding interactions .
- Electron-withdrawing substituents (e.g., -NO₂, -CF₃): Reduce reaction rates due to decreased amine nucleophilicity, requiring harsher conditions (e.g., 200°C, acidic media) .
Role in Metal Coordination and Catalysis
- The methoxy-ethoxy group in This compound acts as a flexible ligand for transition metals, enabling applications in catalytic C–H functionalization .
- N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine: The trifluoromethyl groups increase steric hindrance, limiting metal coordination but enhancing hydrogen-bond donor capacity in organocatalysis .
Solubility and Stability
- This compound: High solubility in polar solvents (DMF, ethanol) due to its ether chain, improving reaction homogeneity .
- Fluorinated derivatives (e.g., 4-fluoro-1-N-substituted diamines): Exhibit lower solubility but greater metabolic stability in biological systems .
Seven-Membered Ring Formation
- Substituted benzene-1,2-diamines with linear ether chains (e.g., 3-(2-Methoxy-ethoxy)) readily form seven-membered benzodiazepine rings in methanol/ethanol, whereas bulky substituents (e.g., trifluoromethyl) hinder cyclization .
Catalytic Performance
- This compound-derived organocatalysts show superior activity in asymmetric synthesis compared to camphor-based analogues due to optimal hydrogen-bonding geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
